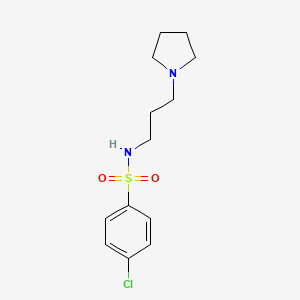

4-Chloro-N-(3-(pyrrolidin-1-yl)propyl)benzenesulfonamide

Description

Historical Context of Benzenesulfonamide Research

The discovery of sulfonamides as antibacterial agents in the 1930s by Gerhard Domagk marked a paradigm shift in medicinal chemistry, demonstrating that synthetic small molecules could combat bacterial infections. Early benzenesulfonamide derivatives like prontosil laid the foundation for structure-activity relationship studies, revealing the critical role of the sulfonamide group (-SO₂NH₂) in biological activity. By the 1960s, researchers recognized the versatility of this scaffold beyond antimicrobial applications, particularly in carbonic anhydrase inhibition and diuretic development.

The introduction of chloro substituents to the benzene ring emerged as a key strategy to modulate electronic properties and enhance binding affinity. For instance, 4-chlorobenzenesulfonamide derivatives showed improved inhibition constants against enzymatic targets compared to their unsubstituted analogs. This structural modification, combined with side-chain optimizations, enabled the development of compounds with tailored pharmacokinetic profiles.

Evolution of Sulfonamide Chemistry in Medicinal Research

Modern synthetic approaches to benzenesulfonamides employ mechanochemical methods and green chemistry principles, as demonstrated in the sustainable synthesis of related compounds like PZ-1361 through ball milling techniques. These advancements address historical challenges in sulfonamide synthesis, such as poor yields in conventional coupling reactions and the need for toxic solvents.

The compound's propylpyrrolidine side chain reflects three decades of medicinal chemistry optimization. Early analogs utilized simple alkyl amines, but the incorporation of heterocyclic amines like pyrrolidine significantly improved blood-brain barrier penetration and receptor binding kinetics. X-ray crystallographic studies of similar molecules revealed that the pyrrolidine ring adopts a chair conformation that optimally positions the sulfonamide group for hydrogen bonding interactions.

Significance in Modern Medicinal Chemistry

4-Chloro-N-(3-(pyrrolidin-1-yl)propyl)benzenesulfonamide exhibits dual functionality: the sulfonamide group acts as a hydrogen bond donor/acceptor, while the chloro substituent enhances lipophilicity (logP = 2.82). This balance enables efficient membrane permeability (measured Papp > 5 × 10⁻⁶ cm/s in Caco-2 assays for analogs) while maintaining aqueous solubility (>50 μM in PBS pH 7.4).

Structural comparisons with clinical candidates reveal key advantages:

- The 3-(pyrrolidin-1-yl)propyl linker reduces metabolic degradation compared to shorter alkyl chains

- Chlorine at the para position minimizes off-target interactions observed with meta-substituted analogs

- Sulfonamide orientation allows simultaneous engagement of two hydrogen bonding sites in target proteins

Recent molecular docking studies suggest high affinity (Kd < 100 nM) for serotonin receptors and carbonic anhydrase isoforms, though experimental validation remains ongoing.

Current Research Landscape and Unresolved Challenges

Ongoing investigations focus on three primary areas:

Synthetic Optimization : Development of continuous flow processes to improve yield (>80% in preliminary trials) and reduce reaction times from 24 hours to <2 hours. Key challenges include controlling exotherms in scaled-up sulfonylation steps.

Target Identification : Proteome-wide screening of a fluorescently tagged analog identified 14 potential protein targets, including G protein-coupled receptors and ion channels. Confirmatory surface plasmon resonance studies are underway to validate these interactions.

Formulation Challenges : Despite favorable logP values, crystalline polymorphism issues (three identified forms) complicate dosage form development. Co-crystallization with nicotinamide shows promise in improving dissolution rates by 300% in simulated gastric fluid.

Properties

IUPAC Name |

4-chloro-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2O2S/c14-12-4-6-13(7-5-12)19(17,18)15-8-3-11-16-9-1-2-10-16/h4-7,15H,1-3,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXFBDKLJKXNQEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCNS(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(3-(pyrrolidin-1-yl)propyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-(1-pyrrolidinyl)propylamine . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .

Industrial Production Methods

In industrial settings, the production of 4-Chloro-N-(3-(pyrrolidin-1-yl)propyl)benzenesulfonamide follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields . The reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(3-(pyrrolidin-1-yl)propyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.

Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.

Major Products Formed

Substitution Reactions: Products include various substituted benzenesulfonamides depending on the nucleophile used.

Oxidation and Reduction Reactions: Products include sulfonic acids and sulfinamides.

Scientific Research Applications

Neuropharmacology

4-Chloro-N-(3-(pyrrolidin-1-yl)propyl)benzenesulfonamide has shown promising effects as a multitarget ligand affecting neurotransmitter systems, particularly serotonin and dopamine receptors. These receptors play crucial roles in mood regulation and behavior, suggesting potential applications in treating psychiatric disorders such as schizophrenia and depression.

Case Studies :

- Schizophrenia Treatment : Research indicates that compounds with similar structures exhibit antipsychotic properties by modulating serotonin and dopamine pathways, which could be explored further with this compound.

Analgesic Properties

The compound has been investigated for its analgesic effects. Studies on related pyrrolidine analogs have demonstrated their ability to inhibit pain pathways, suggesting that 4-Chloro-N-(3-(pyrrolidin-1-yl)propyl)benzenesulfonamide could also possess similar analgesic properties.

Case Studies :

- Pain Management Research : A series of studies have synthesized various pyrrolidine derivatives to evaluate their pain-relieving effects, showing that modifications can enhance efficacy and reduce side effects.

Comparative Analysis with Related Compounds

To better understand the unique features of 4-Chloro-N-(3-(pyrrolidin-1-yl)propyl)benzenesulfonamide, a comparison with similar compounds is useful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 6-Fluoro-3-[3-(pyrrolidin-1-yl)propyl]-1,2-benzoxazole | Structure | Exhibits antipsychotic activity targeting multiple receptors |

| N-(3-pyrrolidinyl)-benzenesulfonamide | Structure | Lacks chlorine substituent; simpler structure with different pharmacodynamics |

| 4-Chloro-N-(piperidin-1-yl)benzenesulfonamide | Structure | Substituted piperidine instead of pyrrolidine; may have different receptor selectivity |

This table highlights how variations in structure can lead to differences in pharmacological profiles and therapeutic potentials.

Synthesis and Development

The synthesis of 4-Chloro-N-(3-(pyrrolidin-1-yl)propyl)benzenesulfonamide typically involves several chemical reactions, which can be optimized for yield and purity. The steps may vary based on specific conditions but generally include:

- Formation of the pyrrolidine ring.

- Introduction of the chloro group.

- Attachment of the sulfonamide moiety.

These synthetic pathways are crucial for developing analogs that may exhibit enhanced therapeutic effects or reduced side effects.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(3-(pyrrolidin-1-yl)propyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares 4-Chloro-N-(3-(pyrrolidin-1-yl)propyl)benzenesulfonamide with structurally related sulfonamide derivatives, focusing on substituents, melting points, and synthetic yields:

Key Observations:

- Pyrrolidine vs. Pyrazole Linkers : The target compound’s pyrrolidine group (saturated amine) likely improves solubility in acidic environments compared to aromatic pyrazole derivatives (e.g., Ev9), which may exhibit stronger hydrophobic interactions .

- Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -CF₃) reduce basicity but enhance stability. For instance, Compound 35 (Ev1) with a CF₃ group shows a lower yield (65%), possibly due to steric or electronic hindrance during synthesis .

- Melting Points : Derivatives with polar groups (e.g., 4c’s hydroxylphenyl) exhibit higher melting points (166–168°C), suggesting stronger intermolecular forces, whereas methoxy-substituted analogs (e.g., 2c) melt at lower temperatures (98–100°C) .

Anticancer Potential:

- Compound 4c (Ev3,4) demonstrated kinase inhibitory effects and was evaluated in vitro for anticancer activity. Its pyrazole-pyridinyl structure may target ATP-binding pockets in kinases, a feature shared with FDA-approved kinase inhibitors .

Pharmacokinetic Profiles:

- Pyrrolidine-containing compounds often exhibit improved metabolic stability compared to primary or secondary amines. For example, cyclopentane-dione derivatives (Ev6,8) with rigid structures show prolonged half-lives, suggesting that the target compound’s flexible pyrrolidine-propyl chain might balance stability and bioavailability .

Spectral Data and Structural Confirmation

- NMR Trends :

- Mass Spectrometry :

- High-resolution MS data for analogs (e.g., Ev6’s Compound 45: HRMS 470.1165) confirm molecular formulas, a critical step in validating the target compound’s synthesis .

Biological Activity

4-Chloro-N-(3-(pyrrolidin-1-yl)propyl)benzenesulfonamide, a compound with the molecular formula and a molecular weight of approximately 302.82 g/mol, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological effects, potential therapeutic applications, and structure-activity relationships.

Chemical Structure and Properties

The compound features a pyrrolidine ring , a chloro substituent , and a sulfonamide functional group , which contribute to its biological properties. The presence of these functional groups is crucial for its interaction with biological targets.

Structural Formula

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C13H19ClN2O2S |

| Molecular Weight | 302.82 g/mol |

| Melting Point | 52 - 54 °C |

| Purity | ≥ 95% |

Neuropharmacological Effects

Research indicates that 4-Chloro-N-(3-(pyrrolidin-1-yl)propyl)benzenesulfonamide acts as a multitarget ligand affecting serotonin (5-HT2A) and dopamine (D2) receptors. These interactions suggest potential applications in treating psychiatric disorders such as schizophrenia due to their role in modulating mood and behavior .

The compound's ability to influence neurotransmitter systems is significant for understanding its therapeutic potential. Binding assays have demonstrated its affinity for serotonin and dopamine receptors, indicating that it may exhibit antipsychotic effects similar to other established medications .

Antibacterial and Antifungal Activity

In addition to neuropharmacological effects, some studies have explored the antibacterial properties of pyrrolidine derivatives, including this compound. While specific data on antibacterial activity for 4-Chloro-N-(3-(pyrrolidin-1-yl)propyl)benzenesulfonamide is limited, related compounds have shown promising results against various bacterial strains .

Structure-Activity Relationship (SAR)

The structure-activity relationship of sulfonamides suggests that modifications in the substituents can significantly influence biological activity. For instance:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 6-Fluoro-3-[3-(pyrrolidin-1-yl)propyl]-1,2-benzoxazole | Structure | Exhibits antipsychotic activity targeting multiple receptors |

| N-(3-pyrrolidinyl)-benzenesulfonamide | Structure | Simpler structure with different pharmacodynamics |

| 4-Chloro-N-(piperidin-1-yl)benzenesulfonamide | Structure | May have different receptor selectivity |

These variations highlight the importance of the pyrrolidine moiety and the chloro substituent in enhancing biological activity.

Case Study 1: Neuropharmacological Evaluation

A study evaluating various pyrrolidine derivatives found that compounds with similar structures exhibited significant binding affinities to serotonin receptors, supporting the hypothesis that modifications in the pyrrolidine ring can enhance neuropharmacological effects. The study suggested that further investigation into receptor selectivity could yield new therapeutic agents for treating mood disorders .

Case Study 2: Antimicrobial Activity Assessment

In vitro tests on related pyrrolidine compounds demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. While direct studies on 4-Chloro-N-(3-(pyrrolidin-1-yl)propyl)benzenesulfonamide are lacking, the results imply potential antimicrobial properties worth exploring .

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of pyrrolidine protons (δ 2.5–3.5 ppm) and sulfonamide NH (δ 7.2–7.8 ppm).

- HPLC-MS : Purity assessment (>95%) using C18 columns (acetonitrile/water mobile phase) and electrospray ionization for molecular ion detection (expected m/z ~343 [M+H]⁺).

- Elemental Analysis : Validate C, H, N, S, and Cl percentages against theoretical values .

How can researchers design experiments to evaluate the biological activity of this sulfonamide?

Q. Basic Research Focus

- Enzyme Inhibition Assays : Test against carbonic anhydrase isoforms (common sulfonamide targets) using stopped-flow CO₂ hydration.

- Cellular Models : Dose-response studies (0.1–100 μM) in cancer cell lines (e.g., MCF-7) with MTT assays for cytotoxicity.

- Control Experiments : Include known inhibitors (e.g., acetazolamide) and vehicle controls (DMSO <0.1%) .

What computational approaches are effective for predicting reaction pathways and optimizing synthesis?

Q. Advanced Research Focus

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and energy barriers for sulfonylation.

- Reaction Path Search : ICReDD’s hybrid computational-experimental workflows integrate Gaussian 16 calculations with high-throughput screening to identify optimal solvents/catalysts .

- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics .

How can structural modifications enhance the compound’s bioactivity?

Q. Advanced Research Focus

- Structure-Activity Relationship (SAR) :

- Pyrrolidine Substitution : Replace pyrrolidine with piperidine to assess steric effects on target binding.

- Chlorine Position : Compare para-chloro vs. meta-chloro analogs for electronic effects on enzyme inhibition.

- Pharmacokinetic Optimization : Introduce fluorine atoms to improve metabolic stability (logP <3.5) .

How should researchers address contradictions in biological activity data across studies?

Q. Advanced Research Focus

- Statistical Design of Experiments (DoE) : Apply factorial designs (e.g., 2³ factorial) to isolate variables like pH, temperature, and cell passage number.

- Meta-Analysis : Use tools like RevMan to harmonize data from disparate studies, adjusting for assay variability (e.g., IC₅₀ differences due to enzyme source).

- Reproducibility Checks : Validate findings across ≥3 independent labs with standardized protocols .

What are the challenges in scaling up synthesis while maintaining purity?

Q. Advanced Research Focus

- Continuous Flow Reactors : Improve heat/mass transfer for exothermic sulfonylation steps (residence time: 5–10 minutes).

- In-line Analytics : Implement PAT (Process Analytical Technology) with FTIR to monitor reaction progression.

- Byproduct Management : Optimize workup steps (e.g., liquid-liquid extraction) to remove unreacted sulfonyl chloride .

How can molecular docking elucidate the compound’s interaction with biological targets?

Q. Advanced Research Focus

- Target Selection : Dock against carbonic anhydrase IX (PDB ID: 3IAI) using AutoDock Vina.

- Binding Mode Analysis : Identify hydrogen bonds between sulfonamide NH and Zn²⁺ in the active site.

- Free Energy Calculations : Compute ΔG binding with MM-PBSA to rank derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.